3,5-Diethyl-4-methylheptane
Description
3,5-Diethyl-4-methylheptane is a branched alkane with a heptane backbone (seven-carbon chain) substituted by two ethyl groups at positions 3 and 5 and a methyl group at position 4. Its IUPAC name reflects this branching pattern: the parent chain is heptane, with substituents prioritized by position and complexity . The molecular formula is C₁₂H₂₆, and its molecular weight is 170.34 g/mol. As a saturated hydrocarbon, it lacks functional groups, making it non-polar and hydrophobic. Such branched alkanes typically exhibit higher boiling points than linear isomers due to reduced molecular symmetry and weaker van der Waals interactions.
Properties
CAS No. |
62199-03-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,5-diethyl-4-methylheptane |
InChI |
InChI=1S/C12H26/c1-6-11(7-2)10(5)12(8-3)9-4/h10-12H,6-9H2,1-5H3 |
InChI Key |
XUVBJZPYCGZQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)C(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-methylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a heptane derivative. For instance, starting with 4-methylheptane, ethyl groups can be introduced at the 3rd and 5th positions using Friedel-Crafts alkylation. This reaction typically requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) and an ethyl halide like ethyl chloride (C2H5Cl).
Industrial Production Methods
Industrial production of branched alkanes like this compound often involves catalytic cracking and isomerization processes. Catalytic cracking breaks down larger hydrocarbons into smaller, branched alkanes, while isomerization rearranges straight-chain alkanes into branched forms. These processes are typically carried out in the presence of zeolite catalysts under high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-4-methylheptane, like other alkanes, primarily undergoes substitution and combustion reactions.
Substitution Reactions: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, where hydrogen atoms are replaced by halogen atoms.
Combustion Reactions: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Combustion: Oxygen (O2) under standard atmospheric conditions.
Major Products
Halogenation: Produces halogenated derivatives such as 3,5-Diethyl-4-methylheptyl chloride.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
3,5-Diethyl-4-methylheptane is used in various scientific research applications, particularly in the fields of organic chemistry and materials science.
Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.
Materials Science: It is used in the synthesis of specialized polymers and as a reference compound in the development of new catalytic processes.
Industry: It is utilized in the formulation of high-octane fuels and lubricants due to its branched structure, which enhances fuel efficiency and stability.
Mechanism of Action
As an alkane, 3,5-Diethyl-4-methylheptane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it undergoes free radical mechanisms during halogenation and combustion processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of compounds related to 3,5-diethyl-4-methylheptane significantly impacts their physical and chemical behaviors. Below is a comparative analysis with three analogous compounds:
Structural and Functional Group Comparison
Physical and Chemical Properties
This compound (Branched Alkane) Boiling Point: Estimated ~200–220°C (typical for C₁₂ alkanes). Solubility: Insoluble in water; miscible with non-polar solvents. Reactivity: Limited to combustion and radical halogenation due to absence of functional groups.
4-Methylheptane-3,5-dione (Diketone) Boiling Point: Likely lower than dihydroxy analogs (absence of strong hydrogen bonding). Solubility: Moderately polar; soluble in acetone or ethanol. Reactivity: Keto-enol tautomerism possible; susceptible to nucleophilic attack at carbonyl groups .
(3R,5S)-3,5-Dihydroxy-3,5-diphenyl-4-methylheptane Melting Point: High due to crystalline packing and hydrogen bonding. Hydrogen Bonding: Intra- and intermolecular OH···OH bonds stabilize the crystal lattice . Solubility: Low in non-polar solvents; higher in alcohols due to hydroxyl groups.
Research Findings
- Crystallography : The dihydroxy-diphenyl derivative forms orthorhombic crystals (space group P2₁2₁2₁) with helical molecular chains along the z-axis, stabilized by hydrogen bonds .
- Synthetic Pathways: 4-Methylheptane-3,5-dione is synthesized via oxidative methods, while the dihydroxy compound arises as a side product in carbinol syntheses .
- Polarity Effects : The diketone’s carbonyl groups increase polarity compared to the alkane, altering solubility and reactivity.
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